Ethyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl4-((2,4-dichlorobenzyl)oxy)-3-ethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a dichlorobenzyl ether group, and an ethoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-((2,4-dichlorobenzyl)oxy)-3-ethoxybenzoate typically involves the esterification of 4-hydroxy-3-ethoxybenzoic acid with 2,4-dichlorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of Ethyl4-((2,4-dichlorobenzyl)oxy)-3-ethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and purification systems ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl4-((2,4-dichlorobenzyl)oxy)-3-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dichlorobenzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers depending on the substituent introduced.
Scientific Research Applications
Ethyl4-((2,4-dichlorobenzyl)oxy)-3-ethoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl4-((2,4-dichlorobenzyl)oxy)-3-ethoxybenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways involved can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate
- 2-((2,4-Dichlorobenzyl)oxy)benzaldehyde
- Miconazole Related Compound F (1-{2-[(3,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole)
Uniqueness
Ethyl4-((2,4-dichlorobenzyl)oxy)-3-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and dichlorobenzyl groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H18Cl2O4 |
---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
ethyl 4-[(2,4-dichlorophenyl)methoxy]-3-ethoxybenzoate |
InChI |
InChI=1S/C18H18Cl2O4/c1-3-22-17-9-12(18(21)23-4-2)6-8-16(17)24-11-13-5-7-14(19)10-15(13)20/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
YSKYFMYSYXSWJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.